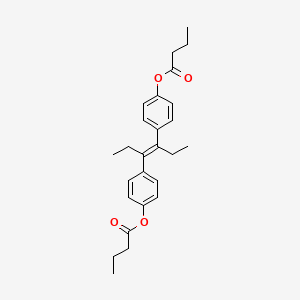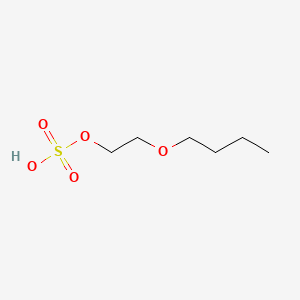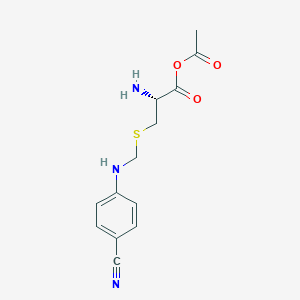
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is a synthetic compound with a molecular formula of C13H15N3O3S. It is known for its unique structure, which includes an acetyl group, a cyano group, and a phenylamino group attached to a cysteine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine typically involves the reaction of cysteine with 4-cyano(phenylamino)methyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetylation of the cysteine moiety is achieved using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The cyano group can be reduced to an amine under specific conditions.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Acetyl-S-(4-cyano(phenylamino)methyl)cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through its reactive thiol group. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. The cyano and phenylamino groups contribute to its ability to interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-Acetylcysteine: Similar in structure but with different functional groups.
Cyanoacetamides: Compounds with a cyano group and an amide functionality
Uniqueness
Acetyl-S-(4-cyano(phenylamino)methyl)cysteine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
acetyl (2R)-2-amino-3-[(4-cyanoanilino)methylsulfanyl]propanoate |
InChI |
InChI=1S/C13H15N3O3S/c1-9(17)19-13(18)12(15)7-20-8-16-11-4-2-10(6-14)3-5-11/h2-5,12,16H,7-8,15H2,1H3/t12-/m0/s1 |
InChI Key |
LSXQHYCJHXPZNC-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)OC(=O)[C@H](CSCNC1=CC=C(C=C1)C#N)N |
Canonical SMILES |
CC(=O)OC(=O)C(CSCNC1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
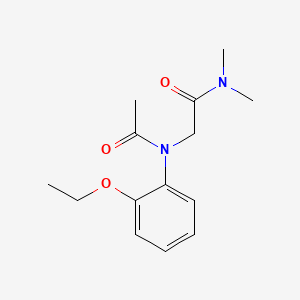
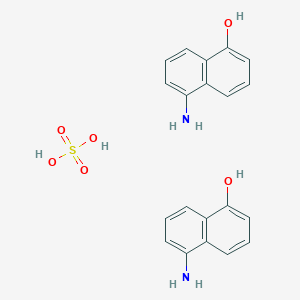
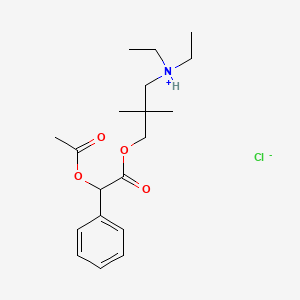
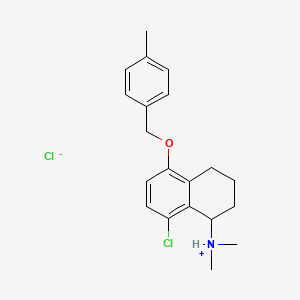
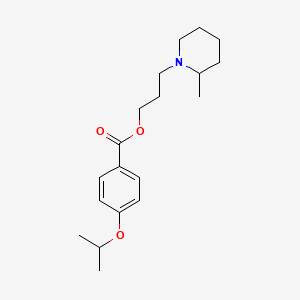

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
